molecular formula C8H10N4O2 B11900705 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione CAS No. 21254-21-7

1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione

Cat. No.: B11900705
CAS No.: 21254-21-7
M. Wt: 194.19 g/mol
InChI Key: YIFBIKNKSSQDBB-UHFFFAOYSA-N
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Description

1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities, including its role as a kinase inhibitor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-4-cyano-pyrazole with aromatic aldehydes in the presence of sodium hydroxide, using water as the reaction medium . This one-pot cyclization process is efficient and rapid, making it suitable for laboratory-scale synthesis.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This could involve the use of different solvents, catalysts, and reaction conditions to ensure scalability and cost-effectiveness. specific industrial methods for this compound are not extensively documented in the literature.

Chemical Reactions Analysis

Types of Reactions

1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles and electrophiles can be employed in substitution reactions, depending on the desired derivative.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione primarily involves its role as a kinase inhibitor. It binds to the active site of specific kinases, preventing their activity and thereby inhibiting the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell growth and proliferation, making it a potential therapeutic agent for cancer treatment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is unique due to its specific substitution pattern and its ability to inhibit a wide range of kinases. This makes it a versatile compound for the development of kinase inhibitors with potential therapeutic applications .

Properties

CAS No.

21254-21-7

Molecular Formula

C8H10N4O2

Molecular Weight

194.19 g/mol

IUPAC Name

1-propan-2-yl-7H-pyrazolo[3,4-d]pyrimidine-4,6-dione

InChI

InChI=1S/C8H10N4O2/c1-4(2)12-6-5(3-9-12)7(13)11-8(14)10-6/h3-4H,1-2H3,(H2,10,11,13,14)

InChI Key

YIFBIKNKSSQDBB-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C=N1)C(=O)NC(=O)N2

Origin of Product

United States

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